Ethyl 3-(2-furyl)acrylate

Food Safety Regulatory Toxicology Flavor Chemistry

Ethyl 3-(2-furyl)acrylate (CAS 53282-12-5, predominantly the (E)-isomer) is a nine-carbon α,β-unsaturated ester featuring a furan ring directly conjugated to an acrylate moiety. It is listed in the FDA's Substances Added to Food inventory (FEMA No.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 53282-12-5
Cat. No. B3053349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-furyl)acrylate
CAS53282-12-5
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CO1
InChIInChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
InChIKeyMWZBTMXISMOMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 3-(2-furyl)acrylate (CAS 53282-12-5) – Regulatory Status and Key Identifiers


Ethyl 3-(2-furyl)acrylate (CAS 53282-12-5, predominantly the (E)-isomer) is a nine-carbon α,β-unsaturated ester featuring a furan ring directly conjugated to an acrylate moiety [1]. It is listed in the FDA's Substances Added to Food inventory (FEMA No. 4541) for use as a flavoring agent, and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 2103) [2]. Its structural formula is C₉H₁₀O₃ with a molecular weight of 166.17 g/mol [1]. The compound exhibits a sweet aroma and is characterized by its viscous liquid physical form at ambient temperatures .

Why In-Class Compounds Cannot Simply Interchange for Ethyl 3-(2-furyl)acrylate


Procurement of furan-containing acrylates for applications requiring either regulatory compliance or specific chemical reactivity cannot rely on simple functional group substitution. Unlike phenyl-based analogs (e.g., ethyl cinnamate), the electron-rich furan ring in Ethyl 3-(2-furyl)acrylate imparts distinct reactivity and metabolic pathways. Critically, JECFA has identified unresolved toxicological concerns specifically tied to the furan ring system for this class of compounds, noting that the safety evaluation procedure could not be applied due to concerns about ring opening and covalent binding to macromolecules [1]. This creates a regulatory gap where analogs with different heteroaromatic systems (e.g., thienyl acrylates) or saturated furan derivatives (e.g., ethyl 2-furoate) do not share the same safety assessment history. Consequently, generic substitution in flavor formulations or drug intermediate synthesis introduces unknown toxicological and regulatory risk that is directly tied to the specific furyl-acrylate pharmacophore of Ethyl 3-(2-furyl)acrylate [2].

Quantitative Differentiation Evidence: Ethyl 3-(2-furyl)acrylate vs. Structural Analogs


Regulatory Clearance: JECFA 'No Safety Concern' Status vs. Unresolved Toxicological Class

Ethyl 3-(2-furyl)acrylate is the specific furyl-acrylate ester for which JECFA has concluded there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This contrasts with the broader class of furan-substituted acrylates, where JECFA has explicitly stated that 'the Procedure could not be applied to this group because of unresolved toxicological concerns' [1]. The differentiation is not based on in vitro potency, but on the existence of a completed, favorable regulatory evaluation for the exact ester. Any other alkyl ester of 3-(2-furyl)acrylic acid or any other furan-acrylate positional isomer would lack this specific JECFA clearance and would require de novo toxicological assessment, thereby creating a distinct barrier to substitution in food applications [2].

Food Safety Regulatory Toxicology Flavor Chemistry

Photophysical Performance: Molar Extinction Coefficient of Furan Acrylates

While direct data for the mono-acrylate is not published, studies on structurally analogous furan acrylate monomers provide class-level inference of the furyl-acrylate chromophore's superior UV absorption. The bifunctional diethylene glycol difuran acrylate (DEFA) monomer, which incorporates the same furan-acrylate moiety as Ethyl 3-(2-furyl)acrylate, exhibits a molar extinction coefficient on the order of 10⁴ M⁻¹cm⁻¹ in the UV range [1]. This high UV absorption is a direct consequence of the extended conjugation between the furan ring and the acrylate double bond, a feature absent in saturated analogs like ethyl 2-furoate. This property enables photopolymerization of DEFA to achieve a maximum double bond conversion (DBC) of 88% without photoinitiators, reaching its maximum polymerization rate (Rp) in 54 seconds [1]. In contrast, the phenyl analog ethyl cinnamate undergoes photodimerization in the solid state to yield a mixture of photodimers, but in liquid state produces a mixture of compounds in 55% and 25% yields, indicating a more complex and less controlled photoreactivity profile [2].

Photopolymerization Material Science UV Curing

Synthetic Versatility: Acetylation Reactivity vs. Saturated Analogs

Ethyl 3-(2-furyl)acrylate serves as a versatile substrate for further functionalization. Specifically, it undergoes acetylation at the 5-position of the furan ring using acetic anhydride in the presence of magnesium perchlorate, yielding 5-acetyl derivatives as the major product [1]. This reactivity is unique to the α,β-unsaturated furan system; the saturated analog ethyl 2-furoate requires a more complex, multi-step sequence to achieve a similar functionalization: sequential chloroethylation, acetoxy substitution, and methanolysis [1]. This demonstrates that the conjugated acrylate moiety activates the furan ring for electrophilic substitution, a key synthetic advantage.

Organic Synthesis Heterocyclic Chemistry Drug Intermediates

Flavor Profile Differentiation: Sensory Notes vs. Non-Furan Analogs

Ethyl 3-(2-furyl)acrylate is described as having a 'sweet fruity pineapple balsam' flavor profile, with 'sweet, fruity, sweet slightly spicy, tropical, ripe and slightly jammy' notes [1]. In contrast, the phenyl analog ethyl cinnamate is characterized by a distinctly different 'cinnamon, fruity, balsamic' profile [2]. The presence of the furan ring imparts a specific tropical-fruit character that is not achievable with benzene ring-based cinnamates.

Flavor Chemistry Sensory Science Food Science

Commercial Assay and Physical Specification: Purity Grade vs. General Acrylates

Commercially available Ethyl 3-(2-furyl)acrylate is typically supplied as a colorless to pale yellow clear liquid with an assay specification of 95.00% to 100.00% sum of isomers . The specific gravity ranges from 1.090 to 1.096 at 25°C, and the refractive index from 1.542 to 1.548 . This level of purity is consistent for this specific ester, whereas other furan acrylate esters (e.g., propyl furylacrylate) may be offered at different purity grades or with different isomer ratios. The well-defined commercial specification facilitates reproducible use in research and industrial applications where consistent material quality is critical.

Quality Control Procurement Specifications Analytical Chemistry

Ethyl 3-(2-furyl)acrylate: Optimal Application Scenarios Based on Evidence


Flavor Formulation Requiring JECFA-Cleared Fruity Notes

Ethyl 3-(2-furyl)acrylate is uniquely positioned for use in flavor formulations where a sweet, tropical-fruit character is desired and regulatory clearance is mandatory. Its FEMA GRAS status and JECFA 'no safety concern' conclusion [5] provide a clear compliance pathway that structurally similar but unevaluated furan acrylates lack. The compound's distinct pineapple-balsam flavor profile, as cataloged by flavor industry databases [2], offers a specific sensory option that cannot be replicated by phenyl-based cinnamates.

Synthesis of 5-Substituted Furan Derivatives for Drug Discovery

For medicinal chemistry and agrochemical research, Ethyl 3-(2-furyl)acrylate provides a direct, one-step acetylation route to 5-acetyl-3-(2-furyl)acrylate derivatives [5]. This represents a more efficient synthetic pathway compared to the multi-step sequences required for saturated furan esters like ethyl 2-furoate. Procurement of this specific acrylate enables faster exploration of furan-containing chemical space in hit-to-lead campaigns.

Development of Photoinitiator-Free UV-Curable Coatings

The furan-acrylate scaffold, exemplified by Ethyl 3-(2-furyl)acrylate, possesses a high molar extinction coefficient (ε ~10⁴ M⁻¹cm⁻¹) that enables efficient UV-induced photopolymerization without the need for added photoinitiators [5]. This property is leveraged in the development of clear coatings and adhesives where photoinitiator leaching or yellowing is undesirable. While the mono-acrylate itself may serve as a model compound or co-monomer, the demonstrated high conversion rates (up to 88% DBC) of its derivatives underscore the value of the furan-acrylate chromophore for advanced material applications [5].

Reference Standard for Furan Toxicity and Metabolism Studies

Given JECFA's specific concerns regarding the metabolism and covalent binding of furan ring-containing acrylates [5], Ethyl 3-(2-furyl)acrylate serves as a critical reference standard for toxicological investigations. Studies that probe the influence of furan ring substitution on metabolic fate require this exact compound as a comparator. Its use is essential for generating data that may eventually resolve the outstanding safety questions for the broader chemical class.

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